2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide
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Overview
Description
2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide is a complex organic compound characterized by the presence of iodine atoms and a fluorenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Iodination: Introduction of iodine atoms into the precursor molecules.
Amidation: Formation of amide bonds between the fluorenyl group and the benzamide moiety.
Coupling Reactions: Use of coupling agents to link the various components together.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide involves its interaction with specific molecular targets. The iodine atoms and fluorenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-N-(4-{9-[4-(2-iodobenzoyl)amino]phenyl}fluoren-9-yl)phenylbenzamide
- 2-Iodo-N-(4-{9-[4-(2-iodophenyl)amino]phenyl}fluoren-9-yl)phenylbenzamide
Uniqueness
2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C39H26I2N2O2 |
---|---|
Molecular Weight |
808.4 g/mol |
IUPAC Name |
2-iodo-N-[4-[9-[4-[(2-iodobenzoyl)amino]phenyl]fluoren-9-yl]phenyl]benzamide |
InChI |
InChI=1S/C39H26I2N2O2/c40-35-15-7-3-11-31(35)37(44)42-27-21-17-25(18-22-27)39(33-13-5-1-9-29(33)30-10-2-6-14-34(30)39)26-19-23-28(24-20-26)43-38(45)32-12-4-8-16-36(32)41/h1-24H,(H,42,44)(H,43,45) |
InChI Key |
AUGILAIXQGHPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5I)C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7I |
Origin of Product |
United States |
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